Cas no 35920-39-9 (5'-N-Ethylcarboxamidoadenosine)
5'-N-Ethylcarboxamidoadenosine Chemical and Physical Properties
Names and Identifiers
-
- b-D-Ribofuranuronamide,1-(6-amino-9H-purin-9-yl)-1-deoxy-N-ethyl-
- 5’-Ethylcarboxamido Adenosine
- 5'-Ethylcarboxamido Adenosine
- 5'-N-ETHYLCARBOXAMIDO- ADENOSINE
- 5'-N-Ethylcarboxamidoadenosine
- NECA
- 5'-(N-Ethylcarboxamido)adenosine
- 5'-N6-Ethylcarboxamidoadenosine
- 744-96
- Adenosine 5'-N-ethylcarboxamide
- Adenosine 5'-ethylcarboxamide
- D-NECA
- GTPL425
- JADDQZYHOWSFJD-FLNNQWSLSA-N
- 2ydv
- N-Ethylcarboxamidoadenosine
- HMS3412B16
- HY-103173
- Adenosine, N6-Ethyl-carboxamido
- b-D-Ribofuranuronamide, 1-(6-amino-9H-purin-9-yl)-1-deoxy-N-ethyl-
- CHEMBL464859
- NEC
- (2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
- CS-8131
- (2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-N-ethyl-3,4-dihydroxytetrahydrofuran-2-carboxamide
- MS-24461
- 1qy5
- SCHEMBL16585523
- [3H]adenosine-5'-(N-ethylcarboxamide)
- Q27087892
- NCGC00025260-04
- [3H]NECA
- NCGC00025260-05
- (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
- GTPL377
- 5'-n-ethylcarboxamidoadenosine (neca)
- 5-N-Ethylcarboxamidoadenosine
- REGID_for_CID_448222
- 5'-N(Sup 6)-Ethylcarboxamidoadenosine
- MLS002153347
- NCGC00025260-02
- 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-?-D-ribofuranuronamide
- Adenosine-5'-(N-ethylcarboxamide)
- (2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-N-ethyl-3,4-dihydroxytetrahydrofuran-2-carboxamide (non-preferred name)
- 100111-00-0
- 3WC8SJ5ZLJ
- MLS000069759
- NCGC00025260-03
- SMR000058759
- HMS2234O07
- s6347
- 5'-N-ETHYLCARBOXAMIDO-ADENOSINE
- HMS3676B16
- beta-D-Ribofuranuronamide, 1-(6-amino-9H-purin-9-yl)-1-deoxy-N-ethyl-
- BDBM21220
- (2S,3S,4R)-5-(6-Aminopurin-9-yl)-N-ethyl-3,4-dihydroxy-oxolane-2-carboxamide
- 5'-(N-Ethylcarboxamido)adenosine, powder
- N-ethyl-5'-carboxamidoadenosine
- 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-beta-D-ribofuranuronamide
- CHEBI:73284
- C12H16N6O4
- 35920-39-9
- Opera_ID_470
- Adenosine-5-(N-ethylcarboxamide)
- AKOS024456749
- MFCD00069195
- AC-27392
- .beta.-D-Ribofuranuronamide, 1-(6-amino-9H-purin-9-yl)-1-deoxy-N-ethyl-
- 5'-ethylcarboxamidoadenosine
- 5 inverted exclamation mark -Ethylcarboxamido Adenosine
- DTXSID801017234
- BRD-K14395568-001-16-3
- DA-76065
- G12184
-
- MDL: MFCD00069195
- Inchi: 1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12+/m0/s1
- InChI Key: JADDQZYHOWSFJD-FLNNQWSLSA-N
- SMILES: O1[C@H](C(NCC)=O)[C@H]([C@H]([C@@H]1N1C=NC2C(N)=NC=NC1=2)O)O
Computed Properties
- Exact Mass: 308.12300
- Monoisotopic Mass: 308.123
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 426
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 148
Experimental Properties
- Color/Form: powder
- Density: 1.87±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 229-231°C
- Boiling Point: Not available
- Flash Point: Not available
- Refractive Index: 1.829
- Solubility: Slightly soluble (2.5 g/l) (25 º C),
- PSA: 148.41000
- LogP: -0.86410
- Solubility: Soluble in water
- Vapor Pressure: Not available
5'-N-Ethylcarboxamidoadenosine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H300
- Warning Statement: P264-P301+P310
- Hazardous Material transportation number:UN 2811 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 28
- Safety Instruction: 22-26-36-45
- RTECS:VJ2232000
-
Hazardous Material Identification:
- Safety Term:6.1(a)
- Risk Phrases:R28
- HazardClass:6.1(a)
- PackingGroup:I
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
5'-N-Ethylcarboxamidoadenosine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5'-N-Ethylcarboxamidoadenosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E900980-10mg |
5’-Ethylcarboxamido Adenosine |
35920-39-9 | 10mg |
$ 74.00 | 2023-09-07 | ||
| TRC | E900980-25mg |
5’-Ethylcarboxamido Adenosine |
35920-39-9 | 25mg |
$136.00 | 2023-05-18 | ||
| TRC | E900980-50mg |
5’-Ethylcarboxamido Adenosine |
35920-39-9 | 50mg |
$ 213.00 | 2023-09-07 | ||
| TRC | E900980-100mg |
5’-Ethylcarboxamido Adenosine |
35920-39-9 | 100mg |
$374.00 | 2023-05-18 | ||
| TRC | E900980-250mg |
5’-Ethylcarboxamido Adenosine |
35920-39-9 | 250mg |
$883.00 | 2023-05-18 | ||
| TRC | E900980-500mg |
5’-Ethylcarboxamido Adenosine |
35920-39-9 | 500mg |
$ 1685.00 | 2023-09-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024057-5mg |
5'-N-Ethylcarboxamidoadenosine |
35920-39-9 | 98% | 5mg |
¥594 | 2024-05-24 | |
| Chemenu | CM115957-10mg |
(2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-N-ethyl-3,4-dihydroxytetrahydrofuran-2-carboxamide |
35920-39-9 | 95% | 10mg |
$*** | 2023-05-30 | |
| Chemenu | CM115957-50mg |
(2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-N-ethyl-3,4-dihydroxytetrahydrofuran-2-carboxamide |
35920-39-9 | 95% | 50mg |
$*** | 2023-05-30 | |
| Chemenu | CM115957-100mg |
(2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-N-ethyl-3,4-dihydroxytetrahydrofuran-2-carboxamide |
35920-39-9 | 95% | 100mg |
$*** | 2023-05-30 |
5'-N-Ethylcarboxamidoadenosine Suppliers
5'-N-Ethylcarboxamidoadenosine Related Literature
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Anna Rodríguez,Angel Guerrero,Hugo Gutierrez-de-Terán,David Rodríguez,José Brea,María I. Loza,Gloria Rosell,M. Pilar Bosch Med. Chem. Commun. 2015 6 1178
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2. The effect of dimerization on the activation and conformational dynamics of adenosine A1 receptorYang Li,Mukuo Wang,Na Gao,Dongmei Li,Jianping Lin Phys. Chem. Chem. Phys. 2019 21 22763
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Clare L. Dale,Stephen J. Hill,Barrie Kellam Med. Chem. Commun. 2012 3 333
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Jiuxing Li,Zhuangqiang Gao,Haihang Ye,Shulin Wan,Meghan Pierce,Dianping Tang,Xiaohu Xia Chem. Commun. 2017 53 9055
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Henrik Ker?nen,Johan ?qvist,Hugo Gutiérrez-de-Terán Chem. Commun. 2015 51 3522
Additional information on 5'-N-Ethylcarboxamidoadenosine
5'-N-Ethylcarboxamidoadenosine: A Comprehensive Overview
5'-N-Ethylcarboxamidoadenosine (CAS No. 35920-39-9) is a compound of significant interest in the fields of biochemistry and pharmacology. This compound, often abbreviated as NECA, is a derivative of adenosine, a fundamental nucleoside that plays a critical role in cellular energy transfer and signaling processes. The ethylation modification at the N-position of the adenosine molecule introduces unique properties that make NECA a valuable tool in research and potential therapeutic applications.
Recent studies have highlighted the role of NECA in modulating adenosine receptor activity. Adenosine receptors, which are G-protein coupled receptors (GPCRs), are involved in various physiological processes, including sleep regulation, pain perception, and immune response. The ethylation modification in NECA enhances its ability to bind to specific adenosine receptor subtypes, particularly the A1 and A3 receptors. This selective binding makes NECA a useful agonist in experimental settings, allowing researchers to study receptor-specific effects with greater precision.
The synthesis of NECA involves a multi-step process that begins with the isolation of adenosine from natural sources or through chemical synthesis. The subsequent modification of the N-position with an ethyl group requires careful control of reaction conditions to ensure high yield and purity. Advanced chromatographic techniques are often employed to isolate and purify NECA, ensuring its quality for subsequent applications.
In terms of biological activity, NECA has been shown to exhibit potent anti-inflammatory properties. Studies conducted in animal models have demonstrated that administration of NECA can reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways. These findings suggest that NECA could be a promising candidate for the development of novel anti-inflammatory therapies.
Furthermore, recent research has explored the potential of NECA in neuroprotective applications. Adenosine is known to play a protective role in the central nervous system by reducing oxidative stress and promoting neuronal survival. The enhanced receptor affinity of NECA may amplify these protective effects, making it a valuable compound for studying neurodegenerative diseases such as Alzheimer's and Parkinson's.
The pharmacokinetics of NECA have also been investigated to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate that NECA has moderate bioavailability when administered orally, with rapid absorption and distribution into tissues. Its metabolism primarily occurs in the liver via cytochrome P450 enzymes, leading to the formation of inactive metabolites that are subsequently excreted through urine.
In conclusion, 5'-N-Ethylcarboxamidoadenosine (CAS No. 35920-39-9) is a versatile compound with significant potential in both research and therapeutic applications. Its unique chemical structure and biological activity make it an invaluable tool for studying adenosine receptor function and developing novel treatments for inflammation and neurodegenerative diseases. As research continues to uncover new insights into its mechanisms of action, NECA is poised to play an increasingly important role in advancing medical science.
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